ADL5859

Übersicht

Beschreibung

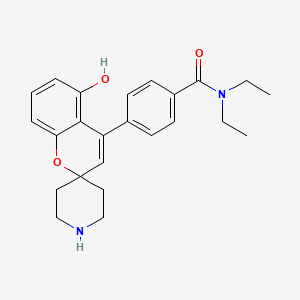

ADL-5859 ist ein selektiver und oral aktiver Delta-Opioid-Rezeptor-Agonist. Es handelt sich um eine niedermolekulare Verbindung mit der chemischen Formel C24H28N2O3. ADL-5859 wurde auf seine potenziellen analgetischen Wirkungen untersucht, insbesondere bei der Behandlung von neuropathischen Schmerzen, akuten Schmerzen und Schmerzen aufgrund von Arthrose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ADL-5859 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Benzamidstruktur. Der wichtigste Zwischenstoff ist N,N-Diethyl-4-(5-Hydroxyspiro[chromen-2,4’-piperidin]-4-yl)benzamid. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzamid-Kerns: Dies beinhaltet die Reaktion eines geeigneten Benzoylchlorids mit Diethylamin unter Bildung des Benzamids.

Spirocyclisierung: Das Benzamid wird dann mit einem geeigneten Chromen-Derivat einer Spirocyclisierung unterzogen, um die Spiro[chromen-2,4’-piperidin]-Struktur zu bilden.

Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung der Spiroverbindung, um die Hydroxylgruppe an der gewünschten Position einzuführen

Industrielle Produktionsmethoden

Die industrielle Produktion von ADL-5859 würde ähnliche Synthesewege, aber im größeren Maßstab, verfolgen. Das Verfahren würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen gehören .

Chemische Reaktionsanalyse

Arten von Reaktionen

ADL-5859 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in ADL-5859 kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppe im Benzamid-Kern kann reduziert werden, um entsprechende Alkohole zu bilden.

Substitution: Der aromatische Ring in ADL-5859 kann elektrophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.

Substitution: Elektrophile Substitutionsreaktionen können unter sauren Bedingungen mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten aromatischen Verbindungen

Wissenschaftliche Forschungsanwendungen

ADL-5859 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Delta-Opioid-Rezeptor-Agonisten zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf Delta-Opioid-Rezeptoren und verwandte Signalwege untersucht.

Medizin: Wird auf seine potenziellen analgetischen Wirkungen bei der Behandlung verschiedener Arten von Schmerzen untersucht, einschließlich neuropathischer Schmerzen und Arthrose .

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Therapien zur Schmerzbehandlung .

Wirkmechanismus

ADL-5859 übt seine Wirkung aus, indem es selektiv an Delta-Opioid-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Modulation von Schmerzsignalwegen, was zu analgetischen Wirkungen führt. Die Verbindung zeigt eine hohe Selektivität für Delta-Opioid-Rezeptoren gegenüber anderen Opioid-Rezeptoren, wie z. B. Mu- und Kappa-Rezeptoren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von G-Protein-gekoppelten Rezeptor-Signalwegen .

Analyse Chemischer Reaktionen

Types of Reactions

ADL-5859 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group in ADL-5859 can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding alcohols.

Substitution: The aromatic ring in ADL-5859 can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

ADL-5859 has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of delta opioid receptor agonists.

Biology: Investigated for its effects on delta opioid receptors and related signaling pathways.

Medicine: Studied for its potential analgesic effects in the treatment of various types of pain, including neuropathic pain and osteoarthritis .

Industry: Potential use in the development of new pain management therapies .

Wirkmechanismus

ADL-5859 exerts its effects by selectively binding to and activating delta opioid receptors. This activation leads to the modulation of pain signaling pathways, resulting in analgesic effects. The compound shows high selectivity for delta opioid receptors over other opioid receptors, such as mu and kappa receptors. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

ADL-5859 ist einzigartig in seiner hohen Selektivität für Delta-Opioid-Rezeptoren und seiner oralen Bioverfügbarkeit. Zu ähnlichen Verbindungen gehören:

SNC80: Ein weiterer Delta-Opioid-Rezeptor-Agonist mit ähnlichen analgetischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

ADL-5747: Eine strukturell verwandte Verbindung mit ähnlichen analgetischen Wirkungen, aber unterschiedlichen Rezeptorbindungsprofilen.

Deltorphin: Ein natürlich vorkommendes Peptid mit hoher Selektivität für Delta-Opioid-Rezeptoren .

Biologische Aktivität

ADL5859 is a novel nonpeptide δ-opioid receptor (DOP) agonist that has garnered attention for its potential therapeutic applications in pain management and depression. This article explores the biological activity of this compound, focusing on its analgesic and antidepressant effects, molecular mechanisms, and relevant case studies.

This compound, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide, exhibits high selectivity for the δ-opioid receptor with a Ki value of 0.8 nM. Its unique structure allows it to engage specifically with δ-opioid receptors while minimizing interactions with other opioid receptors, which is crucial for reducing unwanted side effects such as seizures and electroencephalogram disturbances observed with other agonists like SNC80 .

Analgesic Effects

This compound has demonstrated significant analgesic properties in various animal models of pain. In studies involving both inflammatory and neuropathic pain models, this compound effectively reduced mechanical allodynia and hyperalgesia. The analgesic effects were dose-dependent, with optimal doses ranging from 30 to 100 mg/kg in mouse models. Notably, these effects were mediated through δ-opioid receptors expressed on peripheral Nav1.8-positive neurons .

Table 1: Analgesic Efficacy of this compound in Animal Models

| Model Type | Dose (mg/kg) | Effectiveness |

|---|---|---|

| CFA-induced Inflammatory Pain | 30-100 | Significant reduction in allodynia |

| Sciatic Nerve Ligation | 30-100 | Significant reduction in hyperalgesia |

Antidepressant Activity

Recent studies have also highlighted the antidepressant-like effects of this compound. In forced swim tests (FST), this compound significantly decreased immobility time in a dose-dependent manner at doses of 3 and 10 mg/kg. This finding aligns with previous research indicating that selective DOP receptor agonists can reduce depressive-like behaviors .

Table 2: Antidepressant Effects of this compound

| Dose (mg/kg) | Immobility Time Reduction (%) |

|---|---|

| 1 | No effect |

| 3 | Moderate effect |

| 10 | Significant effect |

Molecular Mechanisms

The molecular mechanisms underlying the effects of this compound involve biased agonism at the δ-opioid receptor. Studies using genetically modified mice have shown that the analgesic effects are primarily mediated by δ-opioid receptors without inducing hyperlocomotion or receptor internalization, which are common side effects associated with other DOP agonists .

Case Study: Synergistic Effects with Other Compounds

A study examining the combination of this compound with LY2444296 revealed significant synergistic antidepressant-like effects at lower doses than when administered alone. This combination could potentially enhance therapeutic outcomes while minimizing side effects .

Clinical Trials and Future Directions

This compound has successfully passed Phase I clinical trials, demonstrating safety in humans, although it was ineffective in reducing osteoarthritis pain during Phase II trials . Despite this setback, its profile as a selective DOP receptor agonist suggests potential for further investigation into its efficacy for treating chronic pain and depression.

Eigenschaften

Key on ui mechanism of action |

ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain. |

|---|---|

CAS-Nummer |

850305-06-5 |

Molekularformel |

C24H28N2O3 |

Molekulargewicht |

392.5 g/mol |

IUPAC-Name |

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide |

InChI |

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3 |

InChI-Schlüssel |

OPIKUXLJQFYMSC-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |

Kanonische SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ADL 5859 ADL-5859 ADL5859 N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.